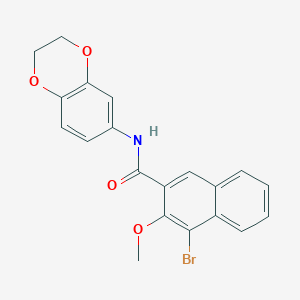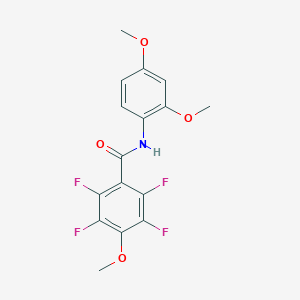![molecular formula C23H28N4O2S B251070 N-[2-(4-benzoyl-1-piperazinyl)phenyl]-N'-(3-methylbutanoyl)thiourea](/img/structure/B251070.png)
N-[2-(4-benzoyl-1-piperazinyl)phenyl]-N'-(3-methylbutanoyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-benzoyl-1-piperazinyl)phenyl]-N'-(3-methylbutanoyl)thiourea, also known as BPTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPTU is a thiourea derivative that has been shown to exhibit a wide range of biochemical and physiological effects, making it a promising tool for investigating various biological processes.
Mécanisme D'action
The exact mechanism of action of N-[2-(4-benzoyl-1-piperazinyl)phenyl]-N'-(3-methylbutanoyl)thiourea is not fully understood, but it is believed to act as an antagonist at the 5-HT1A receptor, which is involved in the regulation of anxiety and depression. This compound may also affect other neurotransmitter systems, such as the dopamine and opioid systems, which are involved in drug addiction.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its anxiolytic and antidepressant effects, it has been shown to reduce inflammation and oxidative stress, which are implicated in various diseases such as cancer and Alzheimer's disease. This compound has also been shown to improve memory and cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-(4-benzoyl-1-piperazinyl)phenyl]-N'-(3-methylbutanoyl)thiourea in lab experiments is its wide range of effects, which makes it a versatile tool for investigating various biological processes. However, one limitation is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for research on N-[2-(4-benzoyl-1-piperazinyl)phenyl]-N'-(3-methylbutanoyl)thiourea. One area of interest is its potential use in treating various neurological and psychiatric disorders, such as anxiety, depression, and drug addiction. Another area of interest is its potential use in preventing or treating various diseases, such as cancer and Alzheimer's disease. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various fields of research.
Méthodes De Synthèse
N-[2-(4-benzoyl-1-piperazinyl)phenyl]-N'-(3-methylbutanoyl)thiourea can be synthesized using a variety of methods, including the reaction of 4-benzoylpiperazine with 2-(3-methylbutanoyl)amino-1-phenylethylene and thiourea. The resulting compound can then be purified using various techniques, such as column chromatography or recrystallization.
Applications De Recherche Scientifique
N-[2-(4-benzoyl-1-piperazinyl)phenyl]-N'-(3-methylbutanoyl)thiourea has been used in various scientific research studies, particularly in the field of neuroscience. It has been shown to exhibit anxiolytic and antidepressant effects in animal models, making it a potential treatment for anxiety and depression. This compound has also been studied for its potential use in treating drug addiction, as it has been shown to reduce drug-seeking behavior in rats.
Propriétés
Formule moléculaire |
C23H28N4O2S |
|---|---|
Poids moléculaire |
424.6 g/mol |
Nom IUPAC |
N-[[2-(4-benzoylpiperazin-1-yl)phenyl]carbamothioyl]-3-methylbutanamide |
InChI |
InChI=1S/C23H28N4O2S/c1-17(2)16-21(28)25-23(30)24-19-10-6-7-11-20(19)26-12-14-27(15-13-26)22(29)18-8-4-3-5-9-18/h3-11,17H,12-16H2,1-2H3,(H2,24,25,28,30) |
Clé InChI |
WAXMHNASJFOOLJ-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC(=S)NC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=CC=C3 |
SMILES canonique |
CC(C)CC(=O)NC(=S)NC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-bromophenyl)-N-[2-(difluoromethoxy)phenyl]furan-2-carboxamide](/img/structure/B250988.png)


![4-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B250994.png)
![2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B250996.png)
![5-(4-chlorophenyl)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B250997.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B250998.png)
![N-[(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251002.png)
![2-(4-chlorophenyl)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B251003.png)
![3,5-dichloro-2-methoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B251004.png)
![N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B251005.png)

![N-[4-(4-ethyl-1-piperazinyl)phenyl]-2-methylbenzamide](/img/structure/B251008.png)
![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide](/img/structure/B251011.png)
